molecular formula C26H34N2O6 B3950269 N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

Cat. No.: B3950269
M. Wt: 470.6 g/mol
InChI Key: LYDRLTSJFOODRV-UHFFFAOYSA-N
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Description

N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, a butyl group, and a hydroxyphenyl moiety. The presence of oxalic acid further adds to its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and butyl groups, and the attachment of the hydroxyphenyl moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl and Butyl Groups: These groups can be introduced through alkylation reactions using benzyl and butyl halides.

    Attachment of Hydroxyphenyl Moiety: This step may involve the use of phenolic compounds and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The benzyl and butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve the use of alkyl halides and appropriate catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl moiety may interact with enzymes and receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and specificity. The benzyl and butyl groups may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide: Similar structure but with a methyl group instead of a butyl group.

    N-benzyl-N-butyl-1-[(4-hydroxyphenyl)methyl]piperidine-4-carboxamide: Similar structure but with the hydroxy group in the para position.

Uniqueness

N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide is unique due to the specific positioning of the hydroxy group and the presence of both benzyl and butyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2.C2H2O4/c1-2-3-15-26(18-20-9-5-4-6-10-20)24(28)21-13-16-25(17-14-21)19-22-11-7-8-12-23(22)27;3-1(4)2(5)6/h4-12,21,27H,2-3,13-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDRLTSJFOODRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-butyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

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